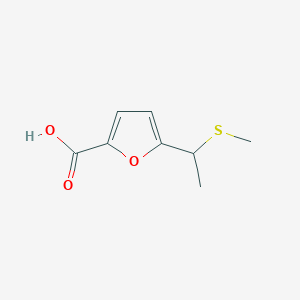

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-(メチルチオ)エチル)フラン-2-カルボン酸は、フランファミリーに属する有機化合物です。フランは、1つの酸素原子を含む5員環芳香族環を特徴とする複素環式化合物です。

準備方法

合成ルートと反応条件

5-(1-(メチルチオ)エチル)フラン-2-カルボン酸の合成は、いくつかの方法によって達成できます。一般的な方法の1つは、フラン-2-カルボン酸を塩基性条件下でメチルチオエチルハライドと反応させることです。この反応は通常、求核置換反応を介して進行し、カルボン酸基が塩基によって活性化され、メチルチオエチル基がフラン環に付加されます。

工業生産方法

この化合物の工業生産には、同様の反応条件を使用しますが、より高い収率と純度のために最適化された大規模合成が含まれる場合があります。触媒や溶媒は、反応効率を高め、副生成物を最小限に抑えるために使用できます。連続フローリアクターやその他の高度な技術を使用して、生産プロセスをスケールアップできます。

化学反応の分析

反応の種類

5-(1-(メチルチオ)エチル)フラン-2-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: メチルチオエチル基は、スルホキシドまたはスルホンを形成するように酸化できます。

還元: カルボン酸基は、アルコールまたはアルデヒドに還元できます。

置換: フラン環は、ハロゲン化またはニトロ化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 制御された条件下で、臭素や硝酸などの求電子試薬を使用できます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: アルコールとアルデヒド。

置換: ハロゲン化またはニトロ化されたフラン。

科学研究への応用

5-(1-(メチルチオ)エチル)フラン-2-カルボン酸は、いくつかの科学研究に利用されています。

化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして役立ちます。

生物学: この化合物は、生化学的アッセイで使用して、酵素相互作用と代謝経路を調査できます。

工業: 特殊化学品、ポリマー、ユニークな特性を持つ材料の製造に使用できます。

科学的研究の応用

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

作用機序

5-(1-(メチルチオ)エチル)フラン-2-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。カルボン酸基は活性部位と水素結合を形成できますが、メチルチオエチル基は疎水性相互作用に関与できます。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物の比較

類似化合物

フラン-2-カルボン酸: メチルチオエチル基がなく、疎水性が低くなっています。

5-メチルフラン-2-カルボン酸: メチルチオエチル基の代わりにメチル基が含まれており、反応性と特性が異なります。

2,5-ジメチルフラン: 2つのメチル基を持つより単純なフラン誘導体で、バイオ燃料として使用されます。

独自性

5-(1-(メチルチオ)エチル)フラン-2-カルボン酸は、カルボン酸基とメチルチオエチル基の両方が存在することで独特です。この組み合わせは、研究や産業における特定の用途に貴重な、独自の化学的および物理的特性を付与します。

類似化合物との比較

Similar Compounds

Furan-2-carboxylic acid: Lacks the methylthioethyl group, making it less hydrophobic.

5-Methylfuran-2-carboxylic acid: Contains a methyl group instead of a methylthioethyl group, resulting in different reactivity and properties.

2,5-Dimethylfuran: A simpler furan derivative with two methyl groups, used as a biofuel.

Uniqueness

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylthioethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure includes a furan ring with a carboxylic acid functional group and a methylthioethyl substituent. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In various studies, it has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- A study demonstrated that the compound had a minimum inhibitory concentration (MIC) that effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

- Another investigation highlighted its potential as an antifungal agent, with notable activity against Candida species.

The following table summarizes the antimicrobial activity observed in different studies:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

- One study indicated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, including breast and colon cancer cells .

- The compound appears to affect the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have examined the effects of this compound on specific cancer types:

- Breast Cancer : In vitro studies showed that this compound could reduce the proliferation of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Colon Cancer : Another study reported that it inhibited the growth of HT-29 colon cancer cells, with evidence pointing towards cell cycle arrest at the G0/G1 phase .

The mechanisms underlying the biological activity of this compound are still under investigation. Key points include:

- Apoptosis Induction : The compound may activate caspases, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to interfere with the normal progression of the cell cycle in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells .

特性

分子式 |

C8H10O3S |

|---|---|

分子量 |

186.23 g/mol |

IUPAC名 |

5-(1-methylsulfanylethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C8H10O3S/c1-5(12-2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10) |

InChIキー |

NQEDESYRUCKLKW-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=C(O1)C(=O)O)SC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。